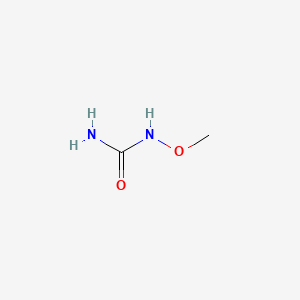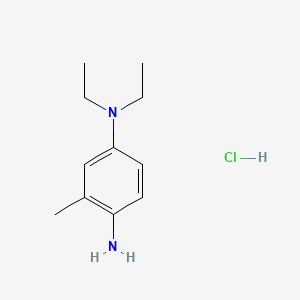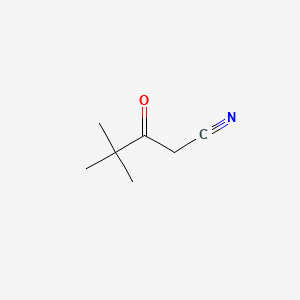![molecular formula C8H4N2O5 B1295182 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20829-97-4](/img/structure/B1295182.png)
5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione
Vue d'ensemble
Description
5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione, often referred to as 5-nitro-benzo[d]oxazine-2,4-dione (5-NBOD), is a heterocyclic compound consisting of a six-membered ring with one nitrogen atom and four oxygen atoms. It is a versatile reagent used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds and pharmaceuticals. 5-NBOD is also used as a catalyst in the synthesis of polymers and in the preparation of dyes and pigments. Additionally, it is used as an analytical reagent in the detection of certain compounds.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione, a compound related to isatoic anhydride derivatives, serves as a crucial building block for synthesizing various nitrogen-containing heterocyclic structures. These include quinazolines, quinazolones, benzodiazepines, quinolinones, and tryptanthrin derivatives. It's involved in numerous methods like cyclization of anthranilic acids and transformation of phthalic anhydride derivatives (Bogdanov & Mironov, 2016).
Nanocomposite Catalysis
A unique application of this compound derivatives is in green chemistry, specifically in one-pot synthesis processes. These derivatives have been synthesized using CuO@RHA/MCM-41 nanocomposite as a catalyst, showcasing advantages like mild conditions, excellent yields, and environmental friendliness (Nikpassand, Fekri, & Pourahmad, 2018).
Herbicidal Activity
Some derivatives of this compound have been identified for their herbicidal activity, particularly as protoporphyrinogen oxidase inhibitors. This has led to the development of effective herbicides with broad-spectrum activity and safety for crops (Huang et al., 2005).
Heterocyclic Transformations
In chemical synthesis, these derivatives undergo transformations to produce other significant compounds. For example, they have been used to generate 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, contributing to the diversity of synthetic heterocycles (Singh, Aggarwal, & Kumar, 1992).
Corrosion Inhibition
Research includes the synthesis of new 5-Nitro isatin derivatives for corrosion inhibition, particularly in marine environments. These studies not only enhance our understanding of corrosion processes but also contribute to the development of more effective corrosion inhibitors (Ahmed, Kubba, & Al-Majidi, 2018).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species (ROS) levels. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those related to oxidative stress and apoptosis. By modulating ROS levels, it can induce or inhibit apoptosis in various cell types. Furthermore, this compound has been shown to affect gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the accumulation or depletion of specific metabolites, thereby affecting cellular metabolism. Additionally, this compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of ROS levels and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects such as reducing oxidative stress and promoting cell survival. At high doses, it can be toxic, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of ROS. By modulating the activity of these enzymes, this compound can affect metabolic flux and the levels of various metabolites. This modulation can have downstream effects on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in modulating cellular functions and metabolic pathways .
Propriétés
IUPAC Name |
5-nitro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-6-4(9-8(12)15-7)2-1-3-5(6)10(13)14/h1-3H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLNERNAKQTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174948 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-97-4 | |
| Record name | 6-Nitroisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020829974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20829-97-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)



![Acetamide, n-[4-(octyloxy)phenyl]-](/img/structure/B1295114.png)
![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)





